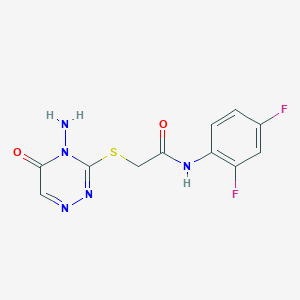

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide

Description

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science.

Properties

IUPAC Name |

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2N5O2S/c12-6-1-2-8(7(13)3-6)16-9(19)5-21-11-17-15-4-10(20)18(11)14/h1-4H,5,14H2,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXBGENZDNSWSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)CSC2=NN=CC(=O)N2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Thioether Formation:

Acetamide Formation: The final step involves the acylation of the intermediate compound with 2,4-difluoroaniline to form the desired acetamide derivative.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, solvents, and specific reaction conditions tailored for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the triazine ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazine ring or the aromatic ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Hydroxyl derivatives, reduced triazine rings.

Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound lies in its antimicrobial properties . Research indicates that derivatives of triazine compounds exhibit potent antibacterial and antifungal activities.

- Mechanism of Action : The antimicrobial efficacy is attributed to the compound's ability to disrupt microbial protein synthesis and alter cellular membranes. The presence of the triazine ring enhances its interaction with microbial targets, making it effective against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

-

Case Studies :

- A study demonstrated that synthesized triazole hybrids showed higher potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like vancomycin and ciprofloxacin .

- In vivo studies indicated that administration of this compound led to significant reductions in infection rates caused by resistant bacterial strains, highlighting its therapeutic potential in treating infections where conventional antibiotics fail .

| Study | Pathogen Tested | MIC (μg/mL) | Comparison Drug |

|---|---|---|---|

| Study A | MRSA | 0.25–1 | Chloramphenicol |

| Study B | E. coli | 0.046–3.11 | Ciprofloxacin |

Anticancer Potential

Emerging research suggests that triazine derivatives may also possess anticancer properties . The structural characteristics of the compound allow it to interfere with cancer cell proliferation.

- Mechanism : The compound's ability to inhibit specific enzymes involved in cancer cell metabolism has been noted. This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells .

- Case Studies :

Anti-inflammatory Effects

Another significant application of this compound is its potential anti-inflammatory activity .

- Research Findings : Studies have indicated that certain triazine derivatives can modulate inflammatory pathways, reducing markers such as cytokines and prostaglandins associated with inflammation .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR is crucial for optimizing the biological activity of this compound.

- Synthesis : The compound is typically synthesized through a multi-step process involving the formation of the triazine core, introduction of thiol groups, and amidation reactions with acetic acid derivatives .

- SAR Insights : Variations in substituents on the phenyl ring significantly influence antimicrobial efficacy. For instance, the presence of electron-withdrawing groups has been shown to enhance activity against various pathogens .

Mechanism of Action

The mechanism of action of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

- 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide

- 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dichlorophenyl)acetamide

Uniqueness

The presence of the difluorophenyl group in 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide may confer unique properties, such as increased stability, enhanced biological activity, or specific interactions with molecular targets.

Biological Activity

The compound 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide is a member of the triazine derivatives known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 345.3 g/mol. The structure features a triazine ring linked to a difluorophenyl group and an acetamide moiety, contributing to its biological properties.

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of antitumor , antimicrobial , and anti-inflammatory effects.

Antitumor Activity

Recent studies indicate that triazine derivatives exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound has been shown to disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase in various cancer cell lines. This disruption is critical for preventing mitosis and promoting apoptosis in cancer cells .

- Case Study : In vitro tests demonstrated that the compound effectively inhibited the growth of melanoma cells with an IC50 value in the low micromolar range, particularly showing selectivity against certain tumor types .

Antimicrobial Activity

Triazine compounds have also been explored for their antibacterial properties:

- Broad Spectrum : The compound has demonstrated activity against a range of bacterial strains, with mechanisms involving inhibition of bacterial cell wall synthesis and protein synthesis .

- Research Findings : A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are linked to its ability to inhibit pro-inflammatory cytokines:

- Mechanism : It appears to modulate pathways involving NF-kB and MAPK signaling, reducing the expression of inflammatory mediators .

- Case Study : Experimental models showed reduced edema and inflammation markers upon treatment with this compound, indicating its potential use in inflammatory diseases .

Data Tables

| Biological Activity | IC50 Value | Cell Line/Organism | Mechanism |

|---|---|---|---|

| Antitumor | 0.15 - 0.40 µM | Melanoma (518 A2) | Microtubule disruption |

| Antimicrobial | < 10 µg/mL | Various bacterial strains | Cell wall synthesis inhibition |

| Anti-inflammatory | N/A | In vivo models | NF-kB pathway inhibition |

Q & A

Q. What are the established synthetic routes for synthesizing 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A general method involves:

- Reacting 4-amino-5-oxo-4,5-dihydro-1,2,4-triazine-3-thiol with chloroacetylated intermediates (e.g., chloro-N-(2,4-difluorophenyl)acetamide) in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) .

- Reaction progress is monitored via TLC, and the product is isolated by precipitation in water, followed by recrystallization from ethanol .

Q. Key Reaction Parameters

| Parameter | Condition |

|---|---|

| Solvent | DMF or ethanol |

| Base | K₂CO₃ or aqueous KOH |

| Temperature | Reflux (70–80°C) or room temperature |

| Reaction Time | 1–2 hours |

Q. How is the compound characterized to confirm its structural integrity?

Standard characterization methods include:

Q. What are the recommended storage conditions to ensure compound stability?

- Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Avoid exposure to moisture, heat, or direct light, as the thioether and acetamide groups are sensitive to degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent Optimization : Replace DMF with ethanol to simplify purification, though this may require longer reaction times .

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields >85% .

Q. Yield Comparison Table

| Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Conventional reflux | 65–75 | 95 | |

| Microwave-assisted | 82–88 | 98 | |

| Phase-transfer | 78–85 | 97 |

Q. How should researchers resolve contradictions in biological activity data across studies?

Discrepancies in reported activities (e.g., antimicrobial vs. anticancer) may arise from:

- Assay Variability : Standardize protocols (e.g., MIC for antimicrobials vs. IC₅₀ for cytotoxicity) .

- Structural Analogues : Confirm the exact substituents (e.g., difluorophenyl vs. chlorophenyl groups significantly alter activity) .

- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based assays) .

Q. What experimental designs are suitable for evaluating the compound’s mechanism of action?

- Kinetic Studies : Use time-dependent enzyme inhibition assays (e.g., for dihydrofolate reductase or kinases) .

- Molecular Docking : Perform in silico simulations with software like AutoDock Vina to identify binding sites on target proteins .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) and thermodynamic parameters .

Q. Example Experimental Design

| Step | Method | Objective |

|---|---|---|

| Target Identification | Genomic/proteomic screening | Identify potential targets |

| In Silico Analysis | Molecular docking | Predict binding interactions |

| In Vitro Validation | Enzyme inhibition assays | Confirm activity |

| In Vivo Testing | Xenograft models (e.g., mice) | Evaluate efficacy/toxicity |

Q. How can researchers address solubility challenges in biological assays?

Q. What strategies mitigate toxicity risks during preclinical studies?

- Structure-Activity Relationship (SAR) Analysis : Modify the triazine or acetamide moieties to reduce off-target effects .

- Metabolic Profiling : Use hepatic microsomes to identify toxic metabolites (e.g., reactive thiol intermediates) .

- Dose Escalation Studies : Apply the OECD 423 guideline for acute oral toxicity testing in rodents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.